molecular formula C11H10N2O3 B5843610 1,2-dimethyl-3-formyl-5-nitroindole CAS No. 3558-15-4

1,2-dimethyl-3-formyl-5-nitroindole

Cat. No.: B5843610
CAS No.: 3558-15-4
M. Wt: 218.21 g/mol
InChI Key: PLCJADLBZIAXPX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-formyl-5-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a formyl group at the 3-position, nitro group at the 5-position, and methyl groups at the 1 and 2 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-3-formyl-5-nitroindole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Nitration: Introduction of the nitro group at the 5-position of the indole ring.

    Formylation: Introduction of the formyl group at the 3-position using Vilsmeier-Haack reaction.

    Methylation: Introduction of methyl groups at the 1 and 2 positions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-formyl-5-nitroindole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 1,2-dimethyl-3-carboxy-5-nitroindole.

    Reduction: 1,2-dimethyl-3-formyl-5-aminoindole.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1,2-Dimethyl-3-formyl-5-nitroindole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-formyl-5-nitroindole depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-formylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1,2-Dimethyl-5-nitroindole:

    3-Formyl-5-nitroindole: Lacks the methyl groups, influencing its solubility and interaction with biological targets.

Uniqueness

1,2-Dimethyl-3-formyl-5-nitroindole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and nitro groups allows for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1,2-dimethyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-10(6-14)9-5-8(13(15)16)3-4-11(9)12(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCJADLBZIAXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244681
Record name 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-15-4
Record name 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3558-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-5-nitro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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